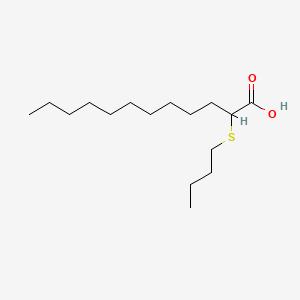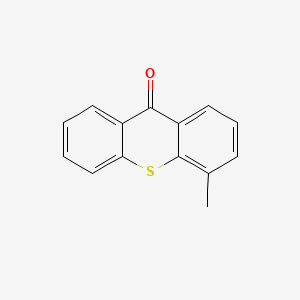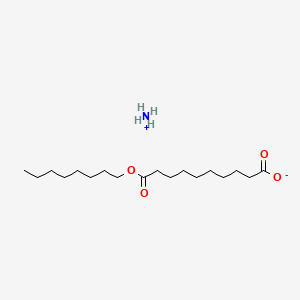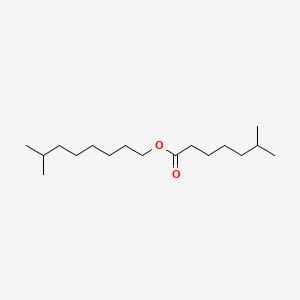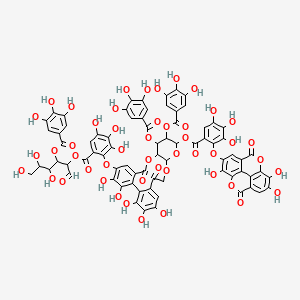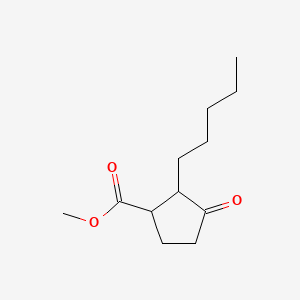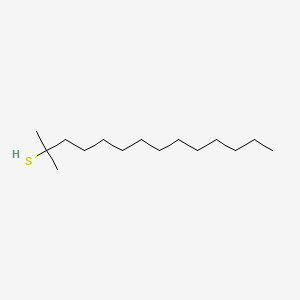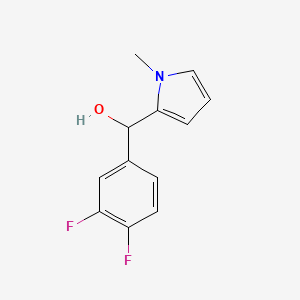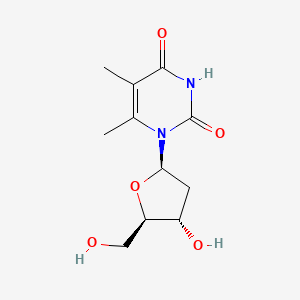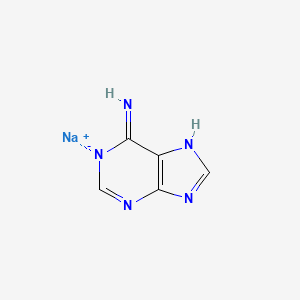
Adenine, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine, monosodium salt is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound plays a crucial role in various biological processes, including cellular respiration and energy transfer. It is often used in biochemical research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenine, monosodium salt typically involves the reaction of adenine with sodium hydroxide. The process can be summarized as follows:
Adenine Dissolution: Adenine is dissolved in water.
Addition of Sodium Hydroxide: Sodium hydroxide is added to the solution, resulting in the formation of this compound.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Dissolution: Large quantities of adenine are dissolved in water.
Controlled Addition of Sodium Hydroxide: Sodium hydroxide is added under controlled conditions to ensure complete reaction.
Purification and Drying: The product is purified and dried to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Adenine, monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms of adenine derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of adenine.
Reduction Products: Reduced forms of adenine derivatives.
Substitution Products: Substituted adenine compounds with different functional groups.
Scientific Research Applications
Adenine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and genetic material.
Medicine: Used in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of various biochemical products and as a stabilizer in industrial processes.
Mechanism of Action
Adenine, monosodium salt exerts its effects through its interaction with various molecular targets and pathways:
Energy Transfer: It is involved in the formation of adenosine triphosphate (ATP), which is essential for energy transfer in cells.
Genetic Material: It is a component of nucleic acids, playing a crucial role in the replication and transcription of genetic material.
Enzyme Interaction: It acts as a substrate for various enzymes, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Adenosine triphosphate (ATP)
Uniqueness
Adenine, monosodium salt is unique due to its specific role in energy transfer and genetic material synthesis. Unlike other similar compounds, it is directly involved in the formation of ATP and nucleic acids, making it indispensable for cellular functions and biochemical research.
Properties
CAS No. |
40428-86-2 |
|---|---|
Molecular Formula |
C5H4N5Na |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
sodium;7H-purin-1-id-6-imine |
InChI |
InChI=1S/C5H4N5.Na/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |
InChI Key |
GDQWMVUOVOVACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=N)[N-]C=N2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


